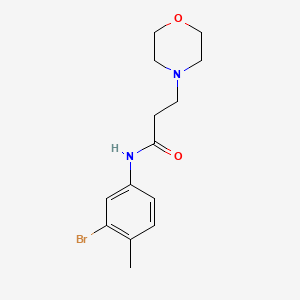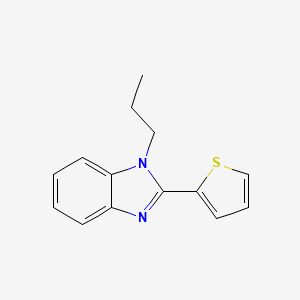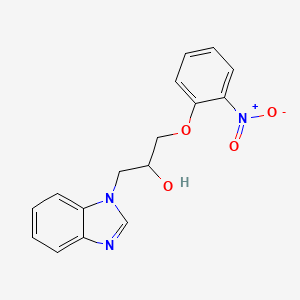![molecular formula C17H12Cl3N3O2S B11086216 N-(5-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B11086216.png)
N-(5-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide, also known by its chemical formula C16H10Cl3N3O2S, is a synthetic organic compound. Let’s break down its structure:
- The core consists of an oxadiazole ring (a five-membered heterocycle containing oxygen and nitrogen atoms) with a thioether (sulfanyl) group attached.
- The 2,4-dichlorophenyl moiety contributes to its aromatic character.
- The 5-chloro-2-methylphenyl group adds further complexity.
Preparation Methods
Synthetic Routes::
Oxadiazole Synthesis: The oxadiazole ring can be synthesized via cyclization reactions, often involving condensation of hydrazides with carboxylic acids or their derivatives.
Thioether Formation: The thioether group can be introduced using appropriate reagents (e.g., Lawesson’s reagent or sodium sulfide).
Chlorination: The chlorophenyl groups are incorporated through chlorination reactions.
Industrial Production:: Industrial-scale production typically involves multistep processes, optimizing yield and purity. Detailed reaction conditions and specific industrial methods would require proprietary information from manufacturers.
Chemical Reactions Analysis
Reactivity::
Oxidation: The thioether group is susceptible to oxidation under certain conditions.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions.
Reduction: Reduction of the oxadiazole ring may lead to various products.
- Thionyl chloride (SOCl2) : Used for chlorination.
- Hydrazine derivatives : Key for oxadiazole formation.
- Reducing agents : Employed in reduction steps.
- Oxadiazole derivatives : Various substituted oxadiazoles.
- Thioether-containing compounds : Sulfur-containing products.
Scientific Research Applications
- Medicinal Chemistry : Investigated for potential drug development due to its diverse reactivity and structural features.
- Pesticides and Herbicides : May have applications in crop protection.
- Materials Science : Used in the design of functional materials.
Mechanism of Action
The exact mechanism remains an active area of research. potential targets include enzymes, receptors, or cellular pathways influenced by the compound.
Comparison with Similar Compounds
- Similar Compounds : Other oxadiazoles, thioethers, and chlorinated phenyl derivatives.
- Uniqueness : The combination of these features makes N-(5-chloro-2-methylphenyl)-2-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide distinctive.
Properties
Molecular Formula |
C17H12Cl3N3O2S |
|---|---|
Molecular Weight |
428.7 g/mol |
IUPAC Name |
N-(5-chloro-2-methylphenyl)-2-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C17H12Cl3N3O2S/c1-9-2-3-11(19)7-14(9)21-15(24)8-26-17-23-22-16(25-17)12-5-4-10(18)6-13(12)20/h2-7H,8H2,1H3,(H,21,24) |
InChI Key |
LXVZIEXUIBRGSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NN=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-({2-[(4-bromophenyl)amino]-2-oxoethyl}sulfanyl)-N-(4-chlorophenyl)-5-cyano-2-methyl-4-phenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11086138.png)

![(2E)-3-{4-[(2-chlorobenzyl)oxy]phenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B11086172.png)
![ethyl 2-{[(5-{[(4-tert-butylphenyl)carbonyl]amino}-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B11086178.png)
![4-Chlorophenyl 3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B11086180.png)
![2-[(5-{[(4-fluorophenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-1-(4-methylphenyl)ethanone](/img/structure/B11086191.png)



![2-[(6-Methoxy-2-methylquinolin-4-yl)amino]phenol](/img/structure/B11086228.png)


![1-Allyl-3'-benzyl-5'-methyl-3A',6A'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-C]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11086242.png)
![4-chloro-N-[1-(4-fluorophenyl)-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B11086248.png)
